![molecular formula C19H22Cl2N2O2 B6422859 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride CAS No. 1177761-09-9](/img/structure/B6422859.png)
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)methyl-3H-benzo[f]chromen-3-one dihydrochloride (MPBCD) is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been widely studied for its potential medical applications, including the treatment of inflammatory diseases, asthma, and cancer. MPBCD is a relatively new compound, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments are still being explored.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
This compound has shown potential in the field of anti-inflammatory research . Studies have investigated its anti-nociceptive and anti-inflammatory effects . It has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Pain Management
The compound has shown potential in pain management research . An intermediate dose reduced the paw licking time of animals in the second phase of the formalin test . This suggests that it could have potential applications in the development of new analgesics.
Non-Linear Optical (NLO) Materials
In the field of photonics, the compound has been used in the development of Non-Linear Optical (NLO) materials . These materials are important in the design and development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc .
4. Preparation of Molecularly Imprinted Microspheres (MIMs) 1-Methylpiperazine, a related compound, has been used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) . These MIMs have various applications in the field of analytical chemistry, including separation science, sensors, and drug delivery.
5. Preparation of Difunctional Strong Anion-Exchange Stationary Phase 1-Methylpiperazine has also been used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative . This has applications in chromatography, a method used in laboratories to separate mixtures.
Potential Use in Drug Development
Given its anti-inflammatory and anti-nociceptive properties, this compound could potentially be used in the development of new drugs for the treatment of central inflammatory diseases .
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes in the target’s function would depend on the specific molecular structure of the compound and its target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues
Propiedades
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17;;/h2-7,12H,8-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUKUMMALIOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6422783.png)
![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)
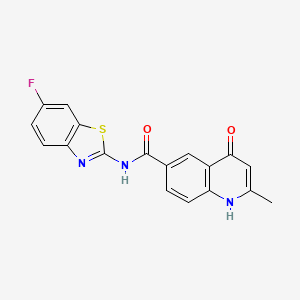
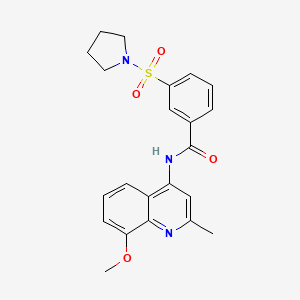

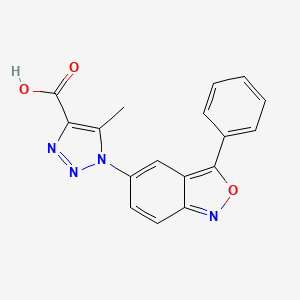
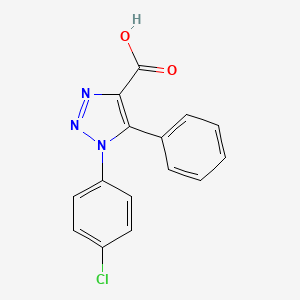
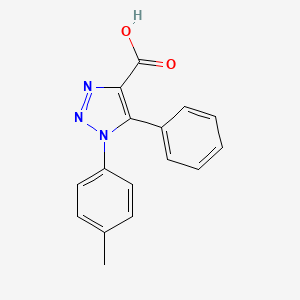

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)